molecular formula C₂₀H₃₀O₅ B1141790 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester CAS No. 521974-02-7

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester

Cat. No. B1141790
M. Wt: 350.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester, also known as 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester, is a useful research compound. Its molecular formula is C₂₀H₃₀O₅ and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester involves the protection of the hydroxyl groups followed by the addition of the isopropylidene and phenylmethyl groups. The final step involves the deprotection of the hydroxyl groups to obtain the desired compound.

Starting Materials
L-threonine, tert-butyl bromoacetate, triethylamine, acetic anhydride, p-toluenesulfonic acid, isopropylidene acetone, benzyl bromide, sodium borohydride, hydrochloric acid, sodium hydroxide, diethyl ether, methanol, ethyl acetate, wate

Reaction
Protection of the hydroxyl groups of L-threonine using tert-butyl bromoacetate and triethylamine to obtain tert-butyl (2S,3R)-2-bromo-3-hydroxybutanoate, Conversion of tert-butyl (2S,3R)-2-bromo-3-hydroxybutanoate to the corresponding acetyl derivative using acetic anhydride and p-toluenesulfonic acid, Reduction of the acetyl derivative using sodium borohydride to obtain (2S,3R)-2-hydroxy-3-methylbutanoic acid, Protection of the hydroxyl group of (2S,3R)-2-hydroxy-3-methylbutanoic acid using isopropylidene acetone and p-toluenesulfonic acid to obtain (2S,3R)-2-isopropylidene-3-methylbutanoic acid, Protection of the hydroxyl group of (2S,3R)-2-isopropylidene-3-methylbutanoic acid using benzyl bromide and sodium hydroxide to obtain (2S,3R)-2-isopropylidene-3-methyl-6-(phenylmethyl)hexanoic acid, Deprotection of the hydroxyl groups of (2S,3R)-2-isopropylidene-3-methyl-6-(phenylmethyl)hexanoic acid using hydrochloric acid and methanol to obtain 2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Este

properties

IUPAC Name

tert-butyl 2-[(4S,6R)-2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-19(2,3)25-18(21)12-16-11-17(24-20(4,5)23-16)14-22-13-15-9-7-6-8-10-15/h6-10,16-17H,11-14H2,1-5H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZGRQGZMVLHLI-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@@H](O1)COCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dideoxy-3,5-O-(1-methylethylidene)-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester

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